molecular formula C16H22ClNO2 B3028832 Propranolol hydrochloride CAS No. 3506-09-0

Propranolol hydrochloride

Cat. No. B3028832
CAS RN: 3506-09-0
M. Wt: 295.8 g/mol
InChI Key: ZMRUPTIKESYGQW-UHFFFAOYSA-N
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Description

Propranolol Hydrochloride is a non-selective beta-adrenergic receptor blocking agent. It is used alone or together with other medicines to treat high blood pressure (hypertension). It works by affecting the response to nerve impulses in certain parts of the body, like the heart, causing the heart to beat slower and decrease the blood pressure .


Synthesis Analysis

Propranolol synthesis proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions. Novel propranolol derivatives were designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .


Molecular Structure Analysis

Propranolol is a racemic mixture of 2 enantiomers where the S (-)-enantiomer has approximately 100 times the binding affinity for beta-adrenergic receptors . The molecular formula of Propranolol Hydrochloride is C16H21NO2 • HCl .


Chemical Reactions Analysis

Propranolol undergoes side chain oxidation to α-naphthoxylactic acid, ring oxidation to 4’-hydroxypropranolol, or glucuronidation to propranolol glucuronide .


Physical And Chemical Properties Analysis

Propranolol Hydrochloride has a molecular weight of 295.8, a pKa of 9.5 (24 °C), and a melting point of 163-164 °C .

Scientific Research Applications

Safety And Hazards

Propranolol should not be used if you have asthma, very slow heart beats, or a serious heart condition such as “sick sinus syndrome” or “AV block” (unless you have a pacemaker). Babies who weigh less than 4.5 pounds should not be given Hemangeol oral liquid . It is also recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, and not to ingest or breathe dust .

Future Directions

Propranolol is still widely used in cardiovascular diseases, infantile hemangiomas, and anxiety. A comprehensive and systematic review of the literature for the summarization of pharmacokinetic parameters would be effective to explore the new safe uses of propranolol in different scenarios, without exposing humans and using virtual-human modeling approaches .

properties

IUPAC Name

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol;hydrochloride
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InChI

InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

ZMRUPTIKESYGQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3021198
Record name Propranolol hydrochloride
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Molecular Weight

295.80 g/mol
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Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4), Practically insoluble in ether, benzene, ethyl acetate
Record name SID26732618
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Description Aqueous solubility in buffer at pH 7.4
Record name PROPRANOLOL HYDROCHLORIDE
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Mechanism of Action

Propranolol is a nonselective beta-adrenergic blocking agent. Propranolol inhibits response to adrenergic stimuli by competitively blocking, beta-adrenergic receptors within the myocardium and within bronchial and vascular smooth muscle. Only the l-isomer of propranolol has substantial beta-adrenergic blocking activity. Propranolol has no intrinsic sympathomimetic activity., Through its myocardial, beta-adrenergic blocking action, propranolol decreases heart rate and prevents exercise induced increases in heart rate, decreases myocardial contractility, decreases cardiac output, increases systolic ejection time, and increases cardiac volume. The drug also decreases conduction velocity through the sinoatrial and atrioventricular nodes and decreases myocardial automaticity via beta-adrenergic blockade. At blood concentrations greater than those required for beta-adrenergic blockade, propranolol has a membrane stabilizing effect on the heart which is similar to that of quinidine. The clinical importance of this effect is not clear, but it appears to be less important than its beta-adrenergic blocking activity., beta-Adrenergic blockade may also incr peripheral resistance initially, but peripheral resistance tends to decr after chronic admin of the drug as a result of unopposed alpha-adrenergic vasoconstriction. The cardiac effects of, beta-adrenergic blockade cause an incr in sodium reabsorption because of alterations in renal hemodynamics; renal blood flow and glomerular filtration rate generally decr during chronic therapy. Plasma volume may incr if dietary sodium is not restricted. Hepatic blood flow is decreased., The precise mechanism of propranolol's hypotensive effect has not been determined. It has been postulated that beta-adrenergic blocking agents reduce blood pressure by blocking peripheral (especially cardiac) adrenergic receptors (decreasing cardiac output), by decreasing sympathetic outflow from the CNS, and/or by suppressing renin release. In patients with high concentrations of circulating renin, low doses of the drug are associated with a fall in both blood pressure and in plasma renin concentrations, probably because of acute peripheral beta-adrenergic blockade. With higher doses of propranolol, the hypotensive effect is probably unrelated to plasma renin activity and may be caused by a delayed centrally mediated reduction of adrenergic outflow. However, there appears to be some overlap between these mechanisms, and both mechanisms seem to be operative with usual therapeutic doses. Propranolol decreases blood pressure in both the supine and standing positions., Through its beta-adrenergic blocking action in other body systems, propranolol increases airway resistance (especially in asthmatic patients), inhibits glycogenolysis in the skeletal and cardiac muscles, blocks the release of free fatty acids and insulin by adrenergic stimulation, and increases the number of circulating eosinophils. Propranolol increases uterine activity, more in the nonpregnant than in the pregnant uterus.
Record name PROPRANOLOL HYDROCHLORIDE
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Product Name

Propranolol Hydrochloride

Color/Form

White or almost white powder, Solid, Crystals from n-propanol

CAS RN

318-98-9
Record name Propranolol hydrochloride
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Record name Propranolol hydrochloride [USAN:USP:JAN]
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Record name Propranolol hydrochloride
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Record name Propranolol hydrochloride
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Record name [2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
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Melting Point

163-164 °C
Record name PROPRANOLOL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Propranolol Hydrochloride?

A1: Propranolol Hydrochloride acts as a non-selective beta-adrenergic receptor antagonist. [] It exerts its effects by competitively binding to β-adrenergic receptors, effectively blocking the actions of endogenous catecholamines like adrenaline and noradrenaline. []

Q2: What are the downstream effects of Propranolol Hydrochloride's antagonism of β-adrenergic receptors?

A2: Blocking β-adrenergic receptors leads to a decrease in heart rate, myocardial contractility, and cardiac output, ultimately resulting in a reduction in blood pressure. [, , ] This mechanism is particularly beneficial in treating conditions like hypertension, angina pectoris, and cardiac arrhythmias. []

Q3: What is the molecular formula and weight of Propranolol Hydrochloride?

A3: Propranolol Hydrochloride has the molecular formula C16H21NO2•HCl and a molecular weight of 295.80 g/mol. [, , ]

Q4: What spectroscopic techniques are commonly used to characterize Propranolol Hydrochloride?

A4: Common spectroscopic techniques used for characterization include:* UV-Vis Spectroscopy: Propranolol Hydrochloride exhibits characteristic absorption peaks in the UV-Vis region, allowing for its quantification in solutions and pharmaceutical preparations. [, , , ]* Infrared Spectroscopy (IR): This technique helps identify functional groups present in Propranolol Hydrochloride and assess its compatibility with excipients during formulation development. [, ]* Nuclear Magnetic Resonance (NMR): 1H NMR and solid-state NMR are utilized to elucidate the structure and study the solid-state properties of Propranolol Hydrochloride and its derivatives. []

Q5: How stable is Propranolol Hydrochloride in various intravenous fluids?

A5: Studies have shown that Propranolol Hydrochloride exhibits good compatibility with common intravenous fluids like dextrose and saline solutions, packaged in plastic containers for up to 24 hours. [] No significant changes in visual appearance, pH, or drug concentration were observed, indicating its stability in these solutions.

Q6: Can Propranolol Hydrochloride be formulated into a stable suspension?

A6: Research indicates that an extemporaneously compounded suspension of Propranolol Hydrochloride using commercially available tablets and a suitable suspension vehicle remains stable for at least four months when stored at room or refrigerated temperatures. [] This suggests good physical stability and minimal degradation of the drug in suspension form.

Q7: What approaches have been explored to achieve controlled release of Propranolol Hydrochloride?

A8: Several strategies have been investigated, including:* Matrix Tablets: Utilizing polymers like Carboxymethyl Chitosan [, ], Eudragit® RSPO [], and Fenugreek mucilage [, ] in matrix formulations has demonstrated sustained release of Propranolol Hydrochloride. * Microballoons: Incorporation of Propranolol Hydrochloride into Calcium Silicate-based floating microballoons using Eudragit® S has shown promise in achieving gastroretentive and controlled drug delivery. [] * Microencapsulation: Preparation of Ethyl Cellulose microcapsules containing Propranolol Hydrochloride using an emulsion solvent evaporation technique has been explored to achieve sustained drug release. []

Q8: Can Propranolol Hydrochloride be formulated for transdermal delivery?

A9: Yes, research has focused on developing transdermal delivery systems for Propranolol Hydrochloride using elastic liposomes as carriers. These liposomal formulations exhibited enhanced transdermal flux and better permeation through the skin compared to conventional liposomes or plain drug solutions. []

Q9: What is the potential of Propranolol Hydrochloride topical gel for infantile hemangioma?

A10: Topical formulations of Propranolol Hydrochloride gel have shown promising results in treating infantile hemangioma in preclinical studies. [, ] These formulations offer a potential alternative to oral administration, potentially improving patient compliance and minimizing systemic side effects.

Q10: What analytical techniques are commonly used for the quantification of Propranolol Hydrochloride?

A11: Several methods are employed, including:* UV-Vis Spectrophotometry: This technique is widely used due to its simplicity, sensitivity, and cost-effectiveness. Various spectrophotometric methods, including single-wavelength, dual-wavelength, and derivative spectrophotometry, have been developed and validated for Propranolol Hydrochloride determination in pharmaceutical formulations. [, , , , , ]* High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity for quantifying Propranolol Hydrochloride in biological samples and pharmaceutical preparations. [, , ]* High-Performance Thin Layer Chromatography (HPTLC): HPTLC provides a rapid and efficient approach for analyzing Propranolol Hydrochloride in pharmaceutical dosage forms. [, , ]* Electrogenerated Chemiluminescence (ECL): This sensitive method, utilizing Ru(bpy)32+ as a signal producer and graphene as a modifier, has been explored for the determination of Propranolol Hydrochloride in pharmaceutical samples. []

Q11: What is the importance of analytical method validation?

A12: Method validation is crucial to ensure that the analytical method used for quantifying Propranolol Hydrochloride in various matrices is accurate, precise, specific, and reliable. [, ] This ensures the quality, safety, and efficacy of the drug product during development, manufacturing, and throughout its shelf life.

Q12: How can the enantiomers of Propranolol Hydrochloride be separated?

A13: Enantioselective separation of (R)- and (S)-Propranolol Hydrochloride can be achieved using:* High-Performance Liquid Chromatography (HPLC): Chiral stationary phases, such as Cellulose tris(3,5-Dimethylphenylcarbamate), have been successfully employed for the analytical and semi-preparative resolution of racemic Propranolol Hydrochloride. []* Simulated Moving Bed (SMB) Chromatography: This continuous chromatographic process, often integrated with crystallization, provides an efficient method for large-scale chiral separation of Propranolol Hydrochloride. [, ]

Q13: What is the solubility behavior of Propranolol Hydrochloride?

A14:
Solvent Dependence: Propranolol Hydrochloride exhibits varying solubility in different solvents. It is freely soluble in methanol and water, soluble in ethanol, but only slightly soluble in chloroform. [] This solubility behavior is essential for selecting appropriate solvents during formulation development and analytical method development.* Mixed Solvent Systems:* Studies have investigated the solubility of Propranolol Hydrochloride in mixed solvent systems like methanol and acetone to understand its behavior and optimize crystallization processes for enantiomeric separation. []

Q14: Can Pyridine-functionalized polymers be used for the removal of Propranolol Hydrochloride from water?

A15: Yes, studies have demonstrated the potential of pyridine-functionalized polymers for removing micropollutants like Propranolol Hydrochloride from water. [] The pyridine moieties on the polymer act as hydrogen-bond acceptors, interacting with the hydrogen-bond donor groups of Propranolol Hydrochloride, facilitating its removal from aqueous solutions.

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